molecular formula C23H19ClN2O3 B2667449 2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922081-75-2

2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2667449
CAS No.: 922081-75-2
M. Wt: 406.87
InChI Key: FQWGZNRNCCHBFQ-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use, but for research purposes. The molecular formula is C23H19ClN2O3 and the molecular weight is 406.87.


Chemical Reactions Analysis

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may interact with this receptor in the body, potentially leading to various physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Novel derivatives of related compounds have been synthesized to explore their potential in various applications. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was achieved through a convenient method, showing the potential for diverse chemical applications and further pharmacological exploration (P. Yu et al., 2014). Similarly, benzothiazolinone acetamide analogs have been studied for their spectroscopic and quantum mechanical properties, indicating their potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and non-linear optical activity (Y. Mary et al., 2020).

Pharmacological Potential

Derivatives bearing the dibenzo[b,f][1,4]oxazepin structure have been explored for their antitumor and antiallergic activities. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed significant anticancer activity against certain cancer cell lines, highlighting the potential for the development of new anticancer agents (L. Yurttaş et al., 2015). Another research demonstrated the synthesis of dibenz[b,e]oxepin derivatives as orally active antiallergic agents, providing a basis for developing new therapeutic agents for allergy treatment (E. Ohshima et al., 1992).

Catalytic and Synthetic Applications

The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines has been utilized to synthesize chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, illustrating the compound's utility in synthetic chemistry for producing chiral molecules with high yields and enantioselectivities (L. D. Munck et al., 2017).

Mechanism of Action

The compound is a selective inhibitor of the Dopamine D2 receptor . Dopamine receptors are a large superfamily of neurotransmitter and hormone receptors. Amongst the dopamine receptors, the D2 receptor is one of the most validated drug targets in neurology and psychiatry .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-2-26-19-5-3-4-6-21(19)29-20-12-11-17(14-18(20)23(26)28)25-22(27)13-15-7-9-16(24)10-8-15/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWGZNRNCCHBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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